molecular formula C15H15N5O4 B10897878 1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide

1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10897878
M. Wt: 329.31 g/mol
InChI Key: DHESEUHVZQKSKO-UHFFFAOYSA-N
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Description

1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a pyrrolidinylphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone under acidic conditions.

    Coupling with Pyrrolidinylphenyl Moiety: The coupling of the pyrazole ring with the pyrrolidinylphenyl moiety can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.

    Materials Science: Exploration of its properties for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the pyrrolidinylphenyl moiety, resulting in different chemical reactivity and biological activity.

    4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group, which may affect its binding affinity and specificity.

    1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Different position of the carboxamide group, leading to variations in its chemical and biological properties.

Uniqueness

1-METHYL-4-NITRO-N~5~-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, pyrazole ring, and pyrrolidinylphenyl moiety allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

2-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O4/c1-18-14(12(9-16-18)20(23)24)15(22)17-10-4-6-11(7-5-10)19-8-2-3-13(19)21/h4-7,9H,2-3,8H2,1H3,(H,17,22)

InChI Key

DHESEUHVZQKSKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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